molecular formula C7H7FO4 B8004409 3-Fluoro-4-hydroxybenzoic Acid Hydrate

3-Fluoro-4-hydroxybenzoic Acid Hydrate

Cat. No.: B8004409
M. Wt: 174.13 g/mol
InChI Key: DCUHMSLEPOZJNM-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzoic Acid Hydrate is an organic compound with the molecular formula C(_7)H(_5)FO(_3)·xH(_2)O. It is a derivative of benzoic acid, where a fluorine atom is substituted at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydroxybenzoic Acid Hydrate typically involves the fluorination of 4-hydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 4-hydroxybenzoic acid is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of 3-fluoro-4-hydroxybenzyl alcohol. Typical reducing agents used are sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-Fluoro-4-hydroxybenzoquinone.

    Reduction: 3-Fluoro-4-hydroxybenzyl alcohol.

    Substitution: 3-Fluoro-4-acetoxybenzoic acid (when reacted with acetyl chloride).

Scientific Research Applications

3-Fluoro-4-hydroxybenzoic Acid Hydrate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in medicinal chemistry and material science.

    Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays due to its structural similarity to naturally occurring phenolic acids.

    Medicine: It is investigated for its potential anti-inflammatory and antimicrobial properties. Its derivatives are explored for use in drug development.

    Industry: In the material science field, it is used in the synthesis of polymers and as a precursor for the production of specialty chemicals.

Mechanism of Action

The biological activity of 3-Fluoro-4-hydroxybenzoic Acid Hydrate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes involved in inflammatory pathways or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Hydroxybenzoic Acid: Lacks the fluorine atom, making it less hydrophobic and potentially less bioactive.

    3-Fluorobenzoic Acid: Lacks the hydroxyl group, which reduces its ability to form hydrogen bonds and interact with biological targets.

    4-Fluorobenzoic Acid: The fluorine atom is at a different position, altering its chemical reactivity and biological activity.

Uniqueness: 3-Fluoro-4-hydroxybenzoic Acid Hydrate is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-fluoro-4-hydroxybenzoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUHMSLEPOZJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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